molecular formula C11H11ClN2S B147709 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 137438-23-4

4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B147709
CAS No.: 137438-23-4
M. Wt: 238.74 g/mol
InChI Key: ZSDWARZBRRSRLT-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound with a molecular formula of C11H12ClN2S.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown This compound is relatively new and there is limited information available about its specific targets

Mode of Action

The mode of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are not well studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to determine these properties.

Result of Action

The molecular and cellular effects of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with its targets and carries out its functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminothiophenol with 3-chloro-2-methylpropene in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDWARZBRRSRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383115
Record name 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137438-23-4
Record name 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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